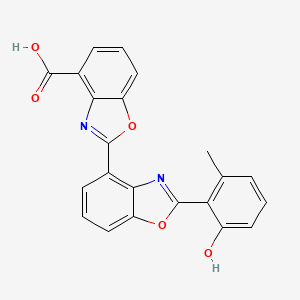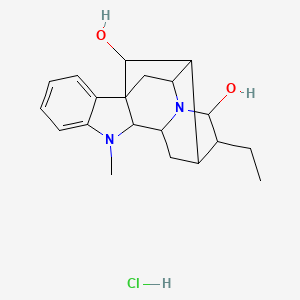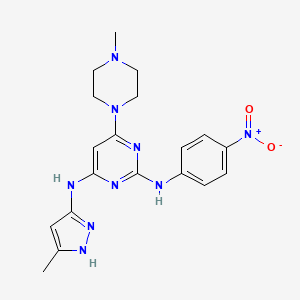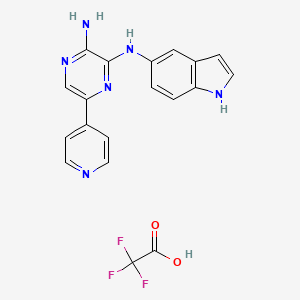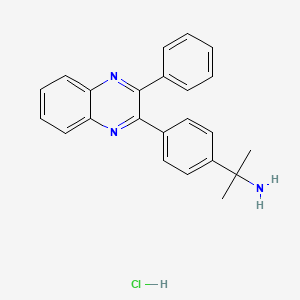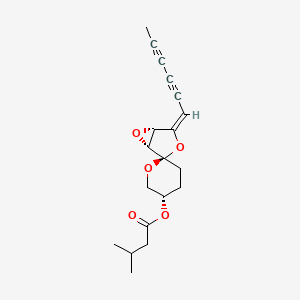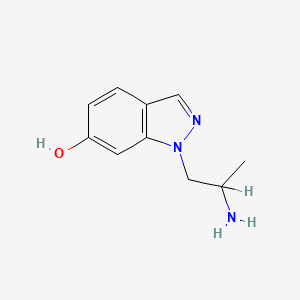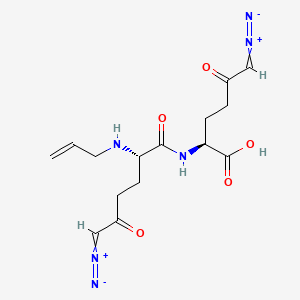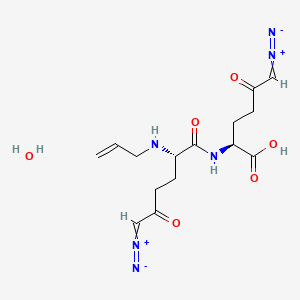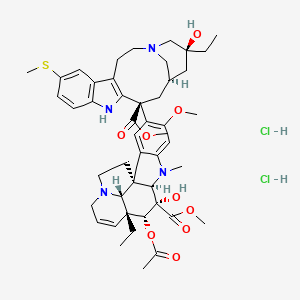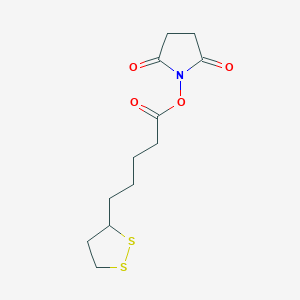
alpha-lipoic acid-NHS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-lipoic acid-NHS contains a lipoic acid group and a terminal NHS group. The NHS group can participate in reactions with primary amine groups to form amide bonds . It is an organic, sulfate-based compound produced by plants, humans, and animals .
Synthesis Analysis
The alpha-lipoic acid is synthesized by the homogeneous phase one-pot method by using 6, 8-dichloro ethyl caprylate as raw material, carbinol and water as solvent, and tetrabutylammonium bromide as phase transfer catalyst, and the reaction yield is 60% .Molecular Structure Analysis
Alpha-lipoic acid-NHS has a molecular weight of 303.4 and a chemical formula of C12H17NO4S2 . Molecular orbital energy and spin density analysis indicate that the sulfhydryl (-SH) group of molecules has the greatest electron donating activity .Chemical Reactions Analysis
Alpha-lipoic acid acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E .Physical And Chemical Properties Analysis
Alpha-lipoic acid-NHS is a solid substance with a white to yellow appearance . It is soluble in DMSO, DMF, and DCM .Applications De Recherche Scientifique
Antioxidant Properties
Alpha-lipoic acid is a naturally occurring compound with potent antioxidant properties that helps protect cells and tissues from oxidative stress . It can scavenge reactive oxygen species and increase endogenous antioxidants .
Enhanced Bioavailability
The incorporation of alpha-lipoic acid into nanoplatforms can affect factors like bioavailability, stability, reactivity, and targeted delivery . Nanoformulations of alpha-lipoic acid can significantly enhance its solubility and absorption, making it more bioavailable .
Stability and Controlled Release
While alpha-lipoic acid can be prone to degradation in its free form, encapsulation within nanoparticles ensures its stability over time, and its release in a controlled and sustained manner to the targeted tissues and cells .
Synergistic Effects with Other Compounds
Alpha-lipoic acid can be combined with other compounds, such as other antioxidants, drugs, or nanomaterials, to create synergistic effects that enhance their overall therapeutic benefits or hinder their potential cytotoxicity .
Neurodegenerative Diseases
Another potential application of R-ALA is in the management of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .
Anticancer Effects
Alpha-lipoic acid has cytotoxic and antiproliferative effects on several cancers, including polycystic ovarian syndrome .
Infertility Treatment
Alpha-lipoic acid also has usefulness in the context of female and male infertility .
Mécanisme D'action
Target of Action
Alpha-lipoic acid (ALA) is a naturally occurring compound that plays a crucial role in mitochondrial bioenergetic reactions . It acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E . It also has significant antioxidant and anti-inflammatory activity .
Mode of Action
The primary mechanism of action for ALA is its ability to scavenge free radicals and neutralize them before they can cause damage to the cells . The molecular nature of ALA clarifies its capability of taking part in a variety of biochemical reactions where the redox state is meaningful . The pivotal action of ALA is the antioxidant activity due to its ability to scavenge and inactivate free radicals .
Biochemical Pathways
ALA is involved in both central carbon metabolism and dissimilatory sulfur oxidation . It has been shown to chelate toxic metals both directly and indirectly by its capability to enhance intracellular glutathione (GSH) levels . This property is due to its ability to interact with GSH and recycle endogenous GSH . In skeletal muscle, ALA reduces triglyceride accumulation, enhances expression of the insulin receptor substrate 1 protein, and improves insulin sensitivity by activating 5’-AMP-activated protein kinase .
Pharmacokinetics
Exogenously administered ALA is reduced intracellularly by several enzymes and released as dihydrolipoic acid into the extracellular milieu . The bioavailability of ala in its pure form is low (approximately 30%) . Nanoformulations have shown promise in enhancing its solubility and absorption, making it more bioavailable .
Result of Action
ALA exhibits significant antioxidant activity protecting against oxidative damage in several diseases, including neurodegenerative disorders . It has therapeutic activity in lowering glucose levels in diabetic conditions . Similarly, ALA supplementation has multiple beneficial effects on the regression of the mitochondrial function and on oxidative stress associated with several diseases and aging .
Action Environment
The action of ALA can be influenced by environmental factors. For instance, its incorporation into nanoplatforms can affect factors like bioavailability, stability, reactivity, and targeted delivery . While ALA can be prone to degradation in its free form, encapsulation within nanoparticles ensures its stability over time, and its release in a controlled and sustained manner to the targeted tissues and cells .
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . Alpha-lipoic acid may cause a condition known as insulin autoimmune syndrome, which can result in low blood sugar (hypoglycemia) in individuals with a specific genetic variation .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(dithiolan-3-yl)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c14-10-5-6-11(15)13(10)17-12(16)4-2-1-3-9-7-8-18-19-9/h9H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCUIGFYTHUQHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693233 |
Source


|
| Record name | 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40846-94-4 |
Source


|
| Record name | 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

